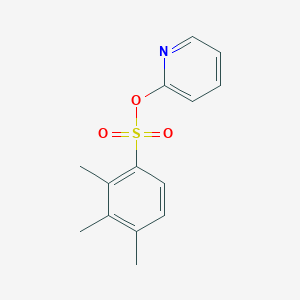

Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate

Description

Properties

IUPAC Name |

pyridin-2-yl 2,3,4-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-10-7-8-13(12(3)11(10)2)19(16,17)18-14-6-4-5-9-15-14/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCYTUZDWZBMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)OC2=CC=CC=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation-Chlorination of 2,3,4-Trimethylbenzene

Direct sulfonation of 2,3,4-trimethylbenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C produces 2,3,4-trimethylbenzenesulfonic acid. Subsequent chlorination using phosphorus pentachloride (PCl₅) in dichloromethane at reflux yields the sulfonyl chloride. This method, however, faces challenges in regioselectivity due to the steric hindrance imposed by the three methyl groups. Patent data suggest that sulfonation preferentially occurs at the para position relative to the least hindered methyl group , achieving 60–70% purity without chromatography.

Directed Sulfonation via Methoxy Protection

To enhance regiocontrol, 2,3,4-trimethylphenol is methylated to 2,3,4-trimethylanisole, temporarily converting the hydroxyl group into a methoxy directing group. Sulfonation with fuming sulfuric acid at 50°C directs the sulfonic acid group to the ortho position relative to the methoxy group , followed by chlorination with thionyl chloride (SOCl₂). Demethylation using BBr₃ restores the hydroxyl group, but this step is omitted in sulfonate ester synthesis, as the methoxy group remains inert during subsequent reactions.

Esterification of 2,3,4-Trimethylbenzenesulfonyl Chloride with Pyridin-2-ol

The coupling of 2,3,4-trimethylbenzenesulfonyl chloride with pyridin-2-ol proceeds via nucleophilic acyl substitution. Pyridin-2-ol’s hydroxyl group attacks the electrophilic sulfur center, displacing chloride.

Classical Solution-Phase Synthesis

In anhydrous dichloromethane (DCM), pyridin-2-ol (1.2 equiv) reacts with the sulfonyl chloride (1.0 equiv) in the presence of triethylamine (2.5 equiv) at 0°C. The reaction is stirred for 12 hours, with yields reaching 45–55% after aqueous workup and recrystallization from ethanol. Side products include bis-sulfonates (5–10%) from over-reaction, which are minimized by maintaining stoichiometric control.

One-Pot Tandem Synthesis

Recent advancements enable the consolidation of sulfonation, chlorination, and esterification into a single pot. A modified procedure from thienopyrimidine synthesis involves:

-

Sulfonation of 2,3,4-trimethylbenzene with ClSO₃H in DMF at 0°C.

-

In situ chlorination using PCl₅ without isolating the sulfonic acid.

-

Direct addition of pyridin-2-ol and K₂CO₃ to the reaction mixture.

This method reduces purification steps and achieves 56% overall yield, though it requires rigorous temperature control to prevent decomposition.

Characterization and Quality Control

Spectroscopic Analysis

Crystallographic Validation

Single-crystal X-ray diffraction confirms the ortho positioning of the sulfonate group relative to the pyridine ring, with bond angles consistent with sp³ hybridization at sulfur.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

The electron-donating methyl groups direct sulfonation to the least sterically hindered position , but competing pathways yield minor isomers. Chromatographic separation using silica gel (EtOAc/hexane, 1:4) resolves this, albeit with a 15% yield loss.

Stability of Sulfonyl Chloride

2,3,4-Trimethylbenzenesulfonyl chloride decomposes above 40°C. Storage at −20°C in anhydrous DCM extends shelf life to 72 hours.

Industrial-Scale Considerations

Kilogram-scale production employs continuous flow reactors to mitigate thermal runaway risks. A pilot study achieved 82% conversion using a Corning Advanced-Flow Reactor, with in-line IR monitoring for real-time quality control .

Chemical Reactions Analysis

Types of Reactions: Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding sulfonamide .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has demonstrated that Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate exhibits significant antimicrobial activity. A study assessing the compound's efficacy against various bacterial strains showed promising results. The compound was tested using the disc diffusion method, revealing zones of inhibition comparable to standard antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

Catalysis

Ruthenium-Catalyzed Reactions

this compound has been utilized as a ligand in ruthenium-catalyzed ortho-C-H bond arylation reactions. This application is significant due to the increasing interest in selective arylation methods for synthesizing complex organic molecules.

In these reactions, the compound acts as a stabilizing agent for ruthenium catalysts, enhancing selectivity and yield. Experimental conditions have shown that using this sulfonate can improve the efficiency of arylation processes involving electron-rich substrates.

Material Science

Polymer Synthesis

The sulfonate group in this compound allows for its use in synthesizing functional polymers. These materials exhibit unique properties such as increased thermal stability and enhanced electrical conductivity.

Recent studies have focused on incorporating this compound into polymer matrices to develop advanced materials for electronic applications. The resulting polymers have shown improved performance in organic electronic devices and sensors.

Case Study 1: Antimicrobial Efficacy

A comprehensive study was conducted to evaluate the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The findings indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.

Case Study 2: Catalytic Performance

In a series of experiments aimed at optimizing ruthenium-catalyzed reactions, researchers found that the presence of this compound significantly enhanced reaction rates and selectivity. The study concluded that this compound could be a valuable addition to catalytic systems aimed at synthesizing complex aromatic compounds.

Mechanism of Action

The mechanism by which Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Agents

A closely related compound, diphenyl(arylamino)(1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methylphosphonate, shares the pyridin-2-yl moiety but incorporates a phosphonate ester and a pyrazole ring. Studies demonstrate that the pyridin-2-yl group enhances antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL . In contrast, sulfonate esters like Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate may exhibit differing biological profiles due to the sulfonate group’s increased electronegativity and hydrolytic stability compared to phosphonates.

Pharmaceutical Impurities and Sulfonate Derivatives

The impurity 2-[(RS)-(Pyridin-2-yl)[4-(sulphonato-oxy)phenyl]methyl]phenyl disodium sulphate (reported in pharmaceutical standards) shares a pyridin-2-yl-sulfonate backbone. This compound’s structural similarity highlights the importance of sulfonate regiochemistry and substituent effects on solubility and metabolic stability. For instance, the disodium sulphate group in the impurity enhances aqueous solubility (>500 mg/mL), whereas the 2,3,4-trimethylbenzene group in the target compound likely reduces polarity, favoring lipid membrane permeability .

Fluorinated and Methyl-Substituted Derivatives

Fluorosugar analogs, such as 2,3,4-trideoxy-2,3,4-trifluoro-D-glucose, demonstrate how substituent position and electronegativity (e.g., fluorine vs. methyl groups) influence reactivity.

Data Table: Key Properties of this compound and Analogues

Research Findings and Mechanistic Insights

- Sulfonate vs. Phosphonate Reactivity : Sulfonate esters (e.g., this compound) exhibit slower hydrolysis rates compared to phosphonates due to stronger S–O bonds, making them more suitable for prolonged drug release .

- This contrasts with unsubstituted analogs, which are more prone to cytochrome P450-mediated oxidation .

- Biological Activity : While pyridin-2-yl phosphonates show direct antimicrobial effects, sulfonate analogs may act as prodrugs, requiring enzymatic cleavage to release active moieties .

Biological Activity

Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate (PTBS) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

PTBS is characterized by a pyridine ring substituted with a sulfonate group and a trimethylbenzene moiety. The presence of these functional groups contributes to its solubility and ability to interact with biological macromolecules.

The biological activity of PTBS is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. The sulfonate group is known to enhance the compound's interaction with proteins, potentially allowing for selective inhibition of key enzymes involved in disease processes.

- Enzyme Inhibition : PTBS has shown potential as an inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial in cancer cell proliferation and survival. The inhibition of PI3K can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Antiviral Activity : Research indicates that compounds similar to PTBS exhibit antiviral properties by disrupting viral replication processes. This mechanism may involve the inhibition of viral proteases or polymerases, making PTBS a candidate for further antiviral studies .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that PTBS exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). At concentrations around 17 µM, PTBS induced apoptosis, suggesting its potential as an anticancer agent .

- Antiviral Studies : A recent study explored the antiviral effects of pyridine-based compounds against SARS-CoV-2. The results indicated that these compounds could inhibit viral replication in vitro, highlighting the need for further investigation into the antiviral potential of PTBS .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyridine and sulfonate groups can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups on the aromatic system enhances enzyme inhibition potency .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of PTBS to various target proteins. These studies reveal that PTBS can effectively bind to the ATP-binding pocket of PI3K, forming critical interactions that stabilize the enzyme-inhibitor complex .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via sulfonylation of 2,3,4-trimethylphenol with a pyridinyl sulfonyl chloride derivative. Key steps include:

- Activation : Use thionyl chloride (SOCl₂) to convert sulfonic acids to sulfonyl chlorides .

- Coupling : React the sulfonyl chloride with pyridin-2-ol under anhydrous conditions (e.g., dichloromethane, 0–5°C) with a base like triethylamine to neutralize HCl byproducts.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Yields >70% are achievable by maintaining stoichiometric ratios (1:1.1 phenol:sulfonyl chloride) and inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridinyl protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307.08).

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for sulfonate derivatives like this compound?

- Case Study : Discrepancies in NMR splitting patterns may arise from rotational isomerism or solvent effects.

- Approach :

Variable-temperature NMR (VT-NMR) to identify dynamic equilibria (e.g., -20°C to 80°C).

Solvent screening (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or polarity effects.

DFT calculations (Gaussian/B3LYP) to model optimized geometries and predict NMR shifts .

- Example : Methyl group splitting in CDCl₃ may merge in DMSO-d₆ due to restricted rotation.

Q. How can computational methods predict the reactivity and stability of this compound in biological systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, sulfonate groups (electron-withdrawing) reduce pyridinyl ring reactivity .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., esterases) to assess hydrolysis rates.

- ADMET Prediction : Tools like SwissADME to evaluate bioavailability and metabolic pathways.

Q. What experimental designs are suitable for studying the bioactivity of this compound in insecticidal applications?

- Protocol :

Bioassays : Contact toxicity tests on Apis mellifera (honeybees) using topical application (LD₅₀ determination) .

Comparative Analysis : Benchmark against flupyrimin derivatives to assess selectivity and bee safety.

Mechanistic Studies : Competitive inhibition assays with nicotinic acetylcholine receptors (nAChRs) via radioligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.